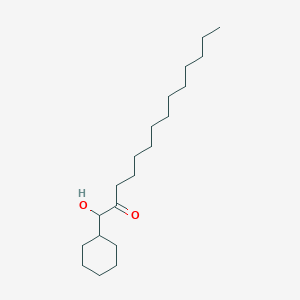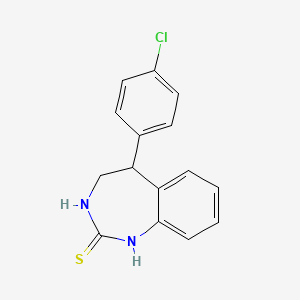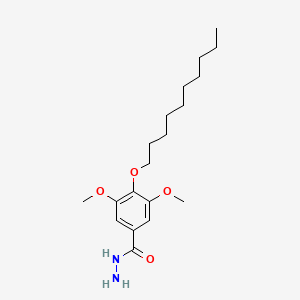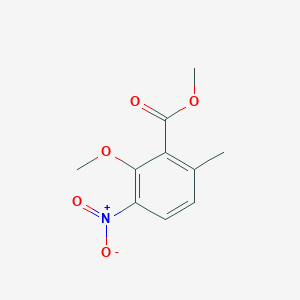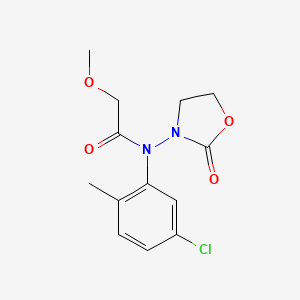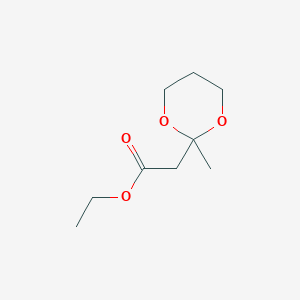
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide is a complex organic compound with a unique structure that includes chloro, nitro, and sulfamoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Common synthetic routes include:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Addition of the chloro group.
Sulfamoylation: Introduction of the sulfamoyl group.
Amidation: Formation of the amide bond with 2,6-dimethylphenylamine.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Applications De Recherche Scientifique
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro and sulfamoyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide
- 3-Chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide
- 3-Chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
Uniqueness
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide is unique due to the presence of the nitro and sulfamoyl groups, which confer distinct chemical and biological properties. These functional groups differentiate it from similar compounds and contribute to its specific applications and effects.
Propriétés
Numéro CAS |
88345-51-1 |
|---|---|
Formule moléculaire |
C15H14ClN3O5S |
Poids moléculaire |
383.8 g/mol |
Nom IUPAC |
3-chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide |
InChI |
InChI=1S/C15H14ClN3O5S/c1-8-4-3-5-9(2)13(8)18-15(20)10-6-7-11(25(17,23)24)12(16)14(10)19(21)22/h3-7H,1-2H3,(H,18,20)(H2,17,23,24) |
Clé InChI |
SANRWJPKECPDJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=C(C=C2)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


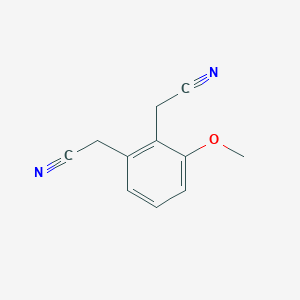
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
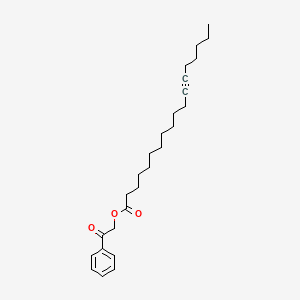

![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
